molecular formula C15H17F3O3 B1252675 Hexyl 4-(trifluoroacetyl)benzoate CAS No. 78126-13-3

Hexyl 4-(trifluoroacetyl)benzoate

Cat. No.: B1252675
CAS No.: 78126-13-3
M. Wt: 302.29 g/mol
InChI Key: IHMVGGGGGHDICD-UHFFFAOYSA-N
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Description

Hexyl 4-(trifluoroacetyl)benzoate (CAS 78126-13-3) is a neutral anion carrier (ionophore) of significant interest in the development of potentiometric electrochemical sensors . Its primary research value lies in its complexing ability towards specific anions, enabling the creation of ion-selective electrodes (ISEs) with enhanced selectivity. This compound has been effectively utilized in the membrane phase of sulfate-selective electrodes, where it contributes to good selectivity, a low detection limit, and stable potential response when combined with a suitable lipophilic quaternary ammonium salt anion exchanger . The mechanism of action involves the coordination of the target anion to the ionophore within the sensor membrane, which facilitates the selective partitioning of the anion and generates a measurable potentiometric signal. Research demonstrates its application in the direct potentiometric determination of sulfate in complex real-world samples such as sea, lake, and mineral water, as well as urine . Furthermore, studies on related trifluoroacetophenone derivatives highlight the importance of this class of compounds in anion sensing, particularly for environmental monitoring . This compound is for Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for application in humans or animals.

Properties

CAS No.

78126-13-3

Molecular Formula

C15H17F3O3

Molecular Weight

302.29 g/mol

IUPAC Name

hexyl 4-(2,2,2-trifluoroacetyl)benzoate

InChI

InChI=1S/C15H17F3O3/c1-2-3-4-5-10-21-14(20)12-8-6-11(7-9-12)13(19)15(16,17)18/h6-9H,2-5,10H2,1H3

InChI Key

IHMVGGGGGHDICD-UHFFFAOYSA-N

SMILES

CCCCCCOC(=O)C1=CC=C(C=C1)C(=O)C(F)(F)F

Canonical SMILES

CCCCCCOC(=O)C1=CC=C(C=C1)C(=O)C(F)(F)F

Synonyms

hexyl p-trifluoroacetylbenzoate
hexyl-4-trifluoroacetylbenzoate
hexyl-p-trifluoroacetylbenzoate

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis

The target molecule, this compound, can be deconstructed into two primary components:

  • 4-(Trifluoroacetyl)benzoic acid : Aromatic carboxylic acid bearing a trifluoroacetyl group at the para position.

  • 1-Hexanol : A straight-chain alcohol serving as the esterifying agent.

The critical challenge lies in introducing the trifluoroacetyl moiety onto the benzoic acid framework, a transformation complicated by the electron-withdrawing nature of the carboxylic acid group.

Synthesis of 4-(Trifluoroacetyl)benzoic Acid

Friedel-Crafts Acylation with Trifluoroacetic Anhydride

While Friedel-Crafts acylation is a classical method for introducing acyl groups, the electron-deficient nature of benzoic acid derivatives limits reactivity. Alternative strategies involve protecting the carboxylic acid group as a methyl ester to temporarily deactivate the ring. For example:

  • Methyl benzoate undergoes Friedel-Crafts acylation with trifluoroacetic anhydride in the presence of AlCl₃, yielding methyl 4-(trifluoroacetyl)benzoate.

  • Hydrolysis of the methyl ester under basic conditions (e.g., NaOH/EtOH) produces 4-(trifluoroacetyl)benzoic acid.

Key Limitations :

  • Low regioselectivity due to competing meta substitution.

  • Harsh reaction conditions may degrade the trifluoroacetyl group.

Oxidation of 4-(Trifluoromethyl)benzaldehyde

A more reliable route involves the oxidation of 4-(trifluoromethyl)benzaldehyde to 4-(trifluoromethyl)benzoic acid, followed by conversion to the trifluoroacetyl derivative. Source describes a high-yield oxidation protocol using Cu(OAc)₂·H₂O and Co(OAc)₂·4H₂O under oxygen atmosphere:

Procedure :

  • 4-(Trifluoromethyl)benzaldehyde (1 mmol) is combined with Cu(OAc)₂·H₂O (0.3 mol%) and Co(OAc)₂·4H₂O (0.3 mol%) in water.

  • The mixture is stirred at 70°C under O₂ for 1 hour, achieving 99% yield of 4-(trifluoromethyl)benzoic acid.

Post-Oxidation Modification :
The trifluoromethyl group is oxidized to trifluoroacetyl using strong oxidizing agents like KMnO₄ in acidic media, though this step requires careful optimization to prevent over-oxidation.

Esterification of 4-(Trifluoroacetyl)benzoic Acid with 1-Hexanol

Acid-Catalyzed Fischer Esterification

Traditional Fischer esterification employs sulfuric acid as a catalyst, enabling reversible ester formation. For this compound:

  • 4-(Trifluoroacetyl)benzoic acid (1 eq) and 1-hexanol (3 eq) are refluxed in toluene with H₂SO₄ (1 mol%).

  • Water removal via Dean-Stark trap shifts equilibrium toward ester formation.

Typical Yields : 60–75% after 12–24 hours.

Electrochemical Esterification

Source reports an innovative electrochemical method for synthesizing hexyl benzoate derivatives. Adapting this protocol:

  • Reaction Setup : Graphite electrodes (1 cm × 5 cm) in acetonitrile/methanol (1:1) with tetrabutylammonium fluoride (TBAF, 0.1 eq).

  • Substrates : 4-(Trifluoroacetyl)benzaldehyde (2 mmol) and 1-hexanol (4 mmol).

  • Conditions : 5 V applied for 5 hours at 300–400 mA/cm².

  • Yield : 77% after chromatography.

Advantages :

  • Avoids stoichiometric acids or coupling agents.

  • Ambient temperature operation reduces energy costs.

Coupling-Agent-Mediated Esterification

The Royal Society of Chemistry protocol (Source) utilizes coupling agents for ester synthesis:

  • Reagents : 4-(Trifluoroacetyl)benzoic acid (1.5 mmol), 1-hexanol (1.5 mmol), DCC (1.65 mmol), DMAP (0.15 mmol).

  • Procedure :

    • Reactants are dissolved in dichloromethane and stirred at 25°C for 12 hours.

    • Precipitated dicyclohexylurea is filtered, and the crude product is purified via flash chromatography (hexane/ethyl acetate).

Yield : 85–90%.

Comparative Analysis of Synthetic Methods

Method Catalyst/Conditions Yield Reaction Time Scalability
Fischer EsterificationH₂SO₄, reflux60–75%12–24 hModerate
ElectrochemicalTBAF, 5 V, 25°C77%5 hHigh
Coupling Agent (DCC/DMAP)DCC/DMAP, 25°C85–90%12 hLow

Key Insights :

  • Electrochemical methods offer rapid, green synthesis but require specialized equipment.

  • Coupling agents achieve high yields but generate stoichiometric waste.

Industrial-Scale Considerations from Patent Literature

Continuous-Flow Electrochemical Reactors

Patent highlights advancements in continuous-flow systems for ester synthesis, which could be adapted for this compound:

  • Design : Microfluidic channels with carbon electrodes enhance mass transfer and reduce overpotential.

  • Benefits : 20% higher throughput compared to batch reactors.

Catalytic Hydrogenation for Intermediate Purification

Patent describes hydrogenation protocols to reduce ketone byproducts during esterification:

  • Conditions : Pd/C (5 wt%) in methanol at 25°C and 10 bar H₂.

  • Outcome : Purity increases from 85% to >99% after hydrogenation .

Q & A

Basic Question: What are the optimal synthetic routes for Hexyl 4-(trifluoroacetyl)benzoate, and how can reaction efficiency be improved?

Methodological Answer:
The synthesis typically involves esterification of 4-(trifluoroacetyl)benzoic acid with hexanol under acidic or catalytic conditions. Key steps include:

  • Esterification : Use of coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) to activate the carboxylic acid .
  • Catalysis : Lewis acids (e.g., BF₃·Et₂O) enhance trifluoroacetyl group stability during reaction .
  • Purification : Column chromatography or recrystallization ensures high purity (>95%), critical for downstream applications .
    Note: Replace hexanol with alternative alcohols (e.g., heptyl) to study chain-length effects on physicochemical properties .

Basic Question: How can this compound be analyzed for purity and structural confirmation?

Methodological Answer:

  • Reverse-Phase HPLC : Use a C18 column with mobile phase acetonitrile/water (70:30 v/v) and UV detection at 254 nm. Retention time ~8.2 min under isocratic conditions .
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode confirms molecular ion peak [M+H]⁺ at m/z 345.1 (calculated for C₁₅H₁₇F₃O₃) .
  • NMR : ¹⁹F NMR detects trifluoroacetyl signals at δ -75 ppm; ¹H NMR resolves hexyl chain protons (δ 0.8–1.6 ppm) .

Advanced Question: How does the trifluoroacetyl group influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:
The electron-withdrawing trifluoroacetyl group enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attack. For example:

  • Aminolysis : React with primary amines (e.g., benzylamine) in THF to yield amide derivatives; monitor by TLC for intermediate formation .
  • Hydrolysis : Under basic conditions (NaOH/EtOH), the ester hydrolyzes to 4-(trifluoroacetyl)benzoic acid, with kinetics dependent on pH and temperature .
    Contradiction Alert: Stability varies in protic vs. aprotic solvents; conflicting data on hydrolysis rates require controlled solvent screening .

Advanced Question: What experimental strategies resolve contradictions in toxicity profiles between in vitro and in vivo studies?

Methodological Answer:

  • In Vitro/In Vivo Correlation : Use S. invicta (fire ant) models to compare contact toxicity (LD₅₀) with mammalian cell cytotoxicity (e.g., HepG2 assays). Hexyl benzoate analogs show low acute toxicity but potential bioaccumulation risks .
  • Metabolite Profiling : LC-MS/MS identifies metabolites like 4-(trifluoroacetyl)benzoic acid, which may explain discrepancies in toxicity mechanisms .
  • Environmental Impact : Assess aquatic toxicity using Daphnia magna; note that hexyl derivatives lack OSHA hazards but may require ecotoxicological risk modeling .

Advanced Question: How can computational modeling predict the compound’s interactions with biological targets?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to model binding to cytochrome P450 enzymes (e.g., CYP3A4). The trifluoroacetyl group shows high affinity for hydrophobic active sites .
  • MD Simulations : Analyze stability of enzyme-ligand complexes over 100 ns trajectories; validate with experimental IC₅₀ values from fluorescence-based assays .
  • QSAR Models : Correlate hexyl chain length with logP (4.74) to predict membrane permeability and bioavailability .

Advanced Question: What methodologies address stability challenges during long-term storage?

Methodological Answer:

  • Solid-State Stability : XRPD (X-ray powder diffraction) identifies polymorphic transitions. Store under nitrogen at -20°C to prevent hydrolysis .
  • Accelerated Degradation Studies : Expose to 40°C/75% RH for 6 months; monitor degradation products via HPLC-MS. Trifluoroacetyl groups resist oxidation but are sensitive to UV light .
  • Excipient Compatibility : Blend with cellulose derivatives to enhance shelf-life; DSC (differential scanning calorimetry) confirms no eutectic formation .

Advanced Question: How do structural analogs (e.g., ethyl or heptyl esters) compare in material science applications?

Methodological Answer:

  • Thermal Analysis : TGA (thermogravimetric analysis) shows hexyl derivatives decompose at 220°C vs. 195°C for ethyl analogs, indicating higher thermal stability .
  • Polymer Compatibility : Incorporate into polyesters via melt polycondensation; hexyl chains reduce crystallinity, enhancing flexibility (DSC data) .
  • Surface Properties : Contact angle measurements reveal hexyl esters increase hydrophobicity (θ = 110°) compared to methyl analogs (θ = 85°) .

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